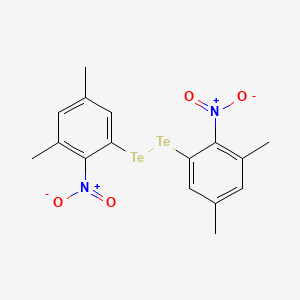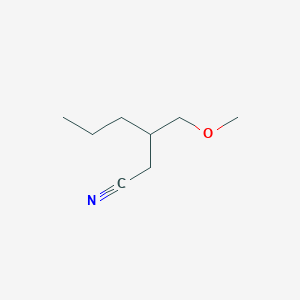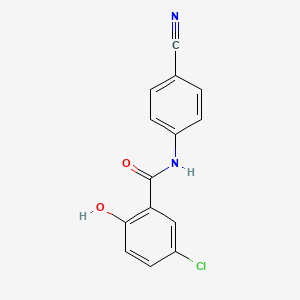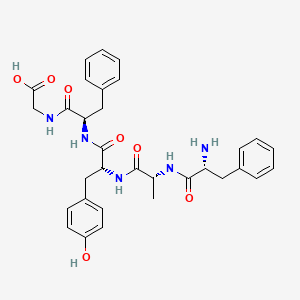![molecular formula C11H7NS4 B12599500 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine CAS No. 649774-43-6](/img/structure/B12599500.png)
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiolium salts. One common method includes the treatment of 1,3,5-trihydroxybenzene with 2-methylthio-4,5-di-n-propyl-1,3-dithiolium iodide in the presence of pyridine . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol groups into thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dithiol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence electron transfer processes, making the compound effective in various applications. The pathways involved often include coordination with metal ions and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyphenyl)-1,3-Dithiol-2-ylidene Derivatives: These compounds share the dithiol-2-ylidene structure but have different substituents on the aromatic ring.
1,3-Dithiol-2-ylidene Derivatives: These compounds have similar electronic properties and are used in similar applications.
Uniqueness
4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine is unique due to its combination of a pyridine ring with the dithiol-2-ylidene moiety. This structure provides distinct electronic properties that are not found in other similar compounds, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
649774-43-6 |
|---|---|
Formule moléculaire |
C11H7NS4 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C11H7NS4/c1-3-12-4-2-8(1)9-7-15-11(16-9)10-13-5-6-14-10/h1-7H |
Clé InChI |
JXKMTLHCIACKNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=C3SC=CS3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)


![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)

![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)



![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
